![molecular formula C10H10O3 B11722099 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid, also known as (2E)-3-[3-(hydroxymethyl)phenyl]-2-propenoic acid, is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a phenyl group substituted with a hydroxymethyl group and a propenoic acid moiety. It is a derivative of cinnamic acid and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The propenoic acid moiety can be reduced to a propanoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 3-[3-(carboxymethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[3-(hydroxymethyl)phenyl]propanoic acid.
Substitution: 3-[3-(hydroxymethyl)-4-nitrophenyl]prop-2-enoic acid.
Aplicaciones Científicas De Investigación
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ferulic acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Cinnamic acid: 3-phenylprop-2-enoic acid.
Coumaric acid: 3-(4-hydroxyphenyl)prop-2-enoic acid
Uniqueness
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6,11H,7H2,(H,12,13) |
Clave InChI |
JXEFDGVIAFGYGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)
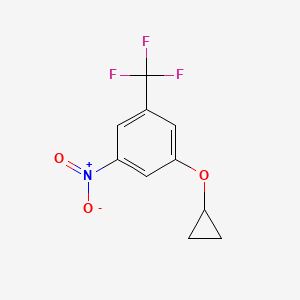
![(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722033.png)

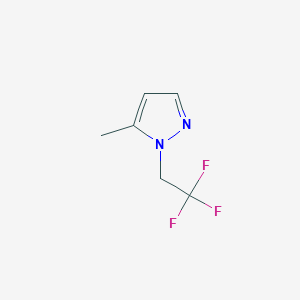



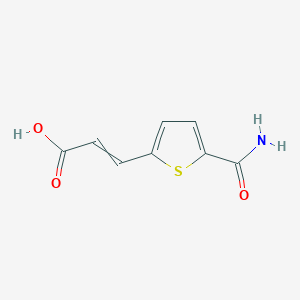
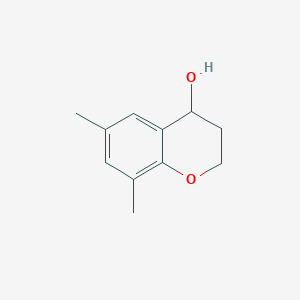


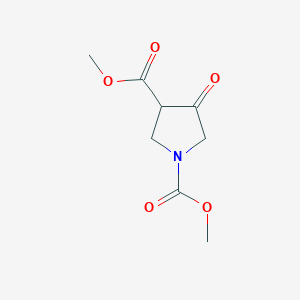
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
